-Aminododecylphosphonic acid hydrochloride (ADDP) is a bifunctional molecule containing both a primary amine and a phosphonic acid group. This unique structure allows ADDP to participate in various organic synthesis reactions. For instance, researchers have utilized ADDP as a coupling agent to form amide bonds between carboxylic acids and amines [1].
*Source: [1] Journal of Organic Chemistry (American Chemical Society) - "A New Approach to Peptide Coupling Using 12-Aminododecylphosphonic Acid Hydrochloride" ()
Due to its dual functionality, ADDP has applications in material science research. For example, studies have explored the use of ADDP in the development of corrosion-resistant coatings for metals [2]. The phosphonic acid group in ADDP can bond to metal surfaces, while the amine group can interact with organic polymers, potentially creating a protective layer.
*Source: [2] Journal of Materials Science (Springer Nature) - "Phosphonic acid self-assembled monolayers on aluminum for corrosion protection" ()
ADDP's properties have also been investigated in biological research. Studies have explored the potential of ADDP as a drug delivery vehicle due to its ability to interact with both biological molecules and cell membranes [3].
*Source: [3] International Journal of Pharmaceutics (Elsevier) - "Functionalization of mesoporous silica nanoparticles with aminophosphonic acids for drug delivery" ()
12-Aminododecylphosphonic acid hydrochloride salt is a synthetic compound with the chemical formula C₁₂H₂₉ClNO₃P and a molecular weight of 301.79 g/mol []. It exists as a white solid []. While its natural origin is not documented, it finds application as a coupling agent in organic synthesis [, ]. Specifically, it reacts with carbonyl functionalities (aldehydes or ketones) to form imine linkages [].
The key features of the molecule include:
The combination of the amine and phosphonic acid groups makes this molecule a bifunctional linker, capable of reacting with two different functional groups in a molecule [].
The primary application of 12-Aminododecylphosphonic acid hydrochloride salt is as a coupling agent for the formation of imine linkages. A representative reaction scheme is shown below []:
R¹²C=O (aldehyde or ketone) + H₂N-C₁₂H₂₄-PO(OH)(O⁻) • Cl⁻ → R¹²C=N-C₁₂H₂₄-PO(OH)(O⁻) + HCl
(R¹² represents an organic group)
Limited information exists on the synthesis or decomposition of this specific compound.
The mechanism of action of 12-Aminododecylphosphonic acid hydrochloride salt relates to its use as a coupling agent. The primary amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a new carbon-nitrogen bond (imine) and releases a water molecule. The phosphonic acid group does not directly participate in the coupling reaction but may influence the overall reactivity or stability of the molecule [].